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molecular formula C10H8F2O2 B8325382 Cyclopropyl(2,6-difluoro-4-hydroxyphenyl)methanone

Cyclopropyl(2,6-difluoro-4-hydroxyphenyl)methanone

Cat. No. B8325382
M. Wt: 198.17 g/mol
InChI Key: HGHBGLAQMXEIBE-UHFFFAOYSA-N
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Patent
US08957062B2

Procedure details

A solution of cyclopropyl {2,6-difluoro-4-[(4-methoxybenzyl)oxy]phenyl}methanone (700 mg, 2.20 mmol) in DCM (10 ml) was added to TFA (3.0 mL) and the resulting solution stirred for 2 hour at RT. The material was concentrated under reduced pressure and the residue purified via flash column chromatography (80 g silica gel, ISCO, eluting with 30-100% ethyl acetate in hexane) to afford the title compound as an oil. 1H NMR (CDCl3): δ 8.20 (s, 2H), δ 2.43-2.38 (m, 1H), δ 1.35-1.28 (m, 2H), δ 1.10-1.03 (m, 2H). LC/MS 221 (M+Na)+.
Name
cyclopropyl {2,6-difluoro-4-[(4-methoxybenzyl)oxy]phenyl}methanone
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[C:11]([F:12])=[CH:10][C:9]([O:13]CC3C=CC(OC)=CC=3)=[CH:8][C:7]=2[F:23])=[O:5])[CH2:3][CH2:2]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:1]1([C:4]([C:6]2[C:7]([F:23])=[CH:8][C:9]([OH:13])=[CH:10][C:11]=2[F:12])=[O:5])[CH2:2][CH2:3]1

Inputs

Step One
Name
cyclopropyl {2,6-difluoro-4-[(4-methoxybenzyl)oxy]phenyl}methanone
Quantity
700 mg
Type
reactant
Smiles
C1(CC1)C(=O)C1=C(C=C(C=C1F)OCC1=CC=C(C=C1)OC)F
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 2 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified via flash column chromatography (80 g silica gel, ISCO, eluting with 30-100% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C(=O)C1=C(C=C(C=C1F)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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